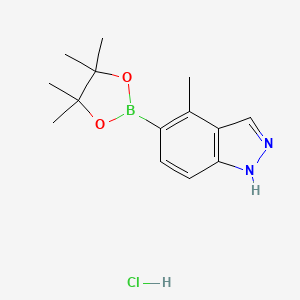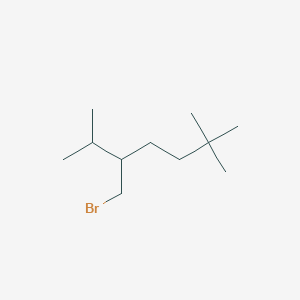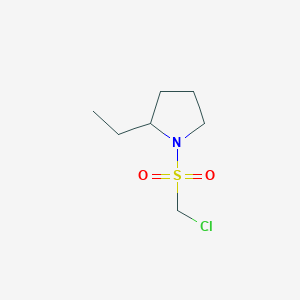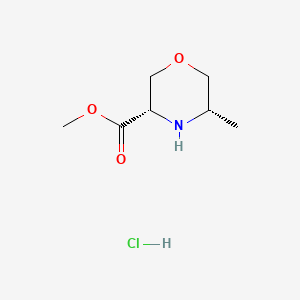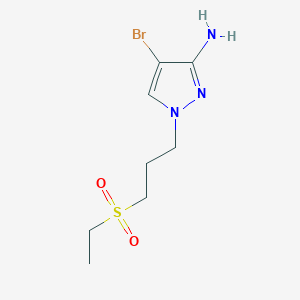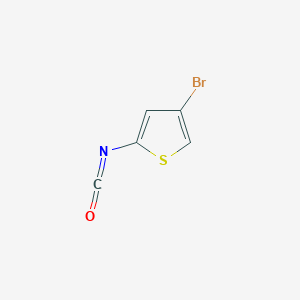
4-Bromo-2-isocyanatothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-isocyanatothiophene is an organic compound with the molecular formula C5H2BrNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its bromine and isocyanate functional groups, which impart unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isocyanatothiophene typically involves the bromination of 2-isocyanatothiophene. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-isocyanatothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols, amines, and water to form carbamates, ureas, and amines, respectively
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Addition Reactions: Reagents such as primary amines or alcohols in the presence of a base (e.g., triethylamine) are typical
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 4-alkoxy-2-isocyanatothiophene or 4-thioalkyl-2-isocyanatothiophene can be formed.
Addition Products: Reactions with amines yield ureas, while reactions with alcohols produce carbamates
Applications De Recherche Scientifique
4-Bromo-2-isocyanatothiophene has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-2-isocyanatothiophene involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The bromine atom can also participate in halogen bonding, influencing molecular interactions and stability .
Comparaison Avec Des Composés Similaires
2-Isocyanatothiophene: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2-methylthiophene: Contains a methyl group instead of an isocyanate group, leading to variations in chemical behavior and uses.
Uniqueness: Its ability to undergo both nucleophilic substitution and addition reactions makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C5H2BrNOS |
|---|---|
Poids moléculaire |
204.05 g/mol |
Nom IUPAC |
4-bromo-2-isocyanatothiophene |
InChI |
InChI=1S/C5H2BrNOS/c6-4-1-5(7-3-8)9-2-4/h1-2H |
Clé InChI |
APVXQTIRRNPDBX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1Br)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


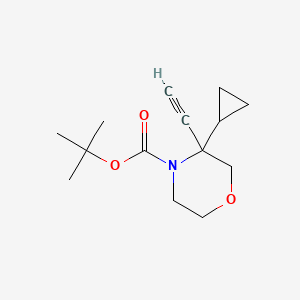
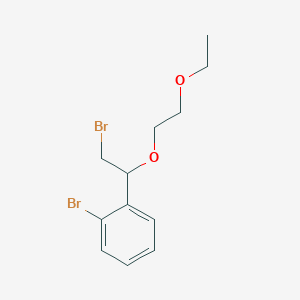
![1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B13492179.png)
![Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B13492180.png)
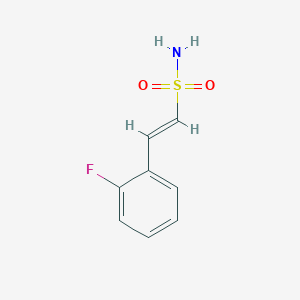
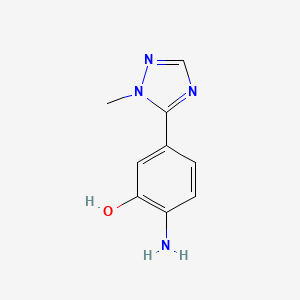
![4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride](/img/structure/B13492211.png)

![(2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13492218.png)
